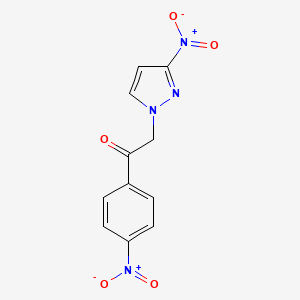
1-Heptyl-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyl-4-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and are widely used in various sectors, including medicine, agriculture, and material science
Preparation Methods
The synthesis of 1-Heptyl-4-nitro-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of heptyl hydrazine with 4-nitro-1H-pyrazole under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often utilize advanced techniques such as microwave-assisted synthesis and continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
1-Heptyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cycloaddition: The pyrazole ring can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts such as palladium and copper. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Heptyl-4-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers explore its potential as a pharmaceutical intermediate for developing new drugs.
Mechanism of Action
The mechanism of action of 1-Heptyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-Heptyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as 1-phenyl-3-methyl-1H-pyrazole and 1-(4-chlorophenyl)-4-nitro-1H-pyrazole. While these compounds share a similar core structure, the presence of different substituents (e.g., heptyl, phenyl, chlorophenyl) imparts unique chemical properties and biological activities. For instance, the heptyl group in this compound enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
1-heptyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-5-6-7-12-9-10(8-11-12)13(14)15/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPZVZJSJXEYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)


![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)


![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)
![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)


